SSTR5 antagonist 3

Cholesterol gallstone Gallbladder emptying In vivo efficacy

SSTR5 antagonist 3 (Compound 23, CAS 2851454-42-5) is the only SSTR5 antagonist with published in vivo efficacy in a cholesterol gallstone disease model, demonstrating superior anti-gallstone activity vs. UDCA at a 20-fold lower oral dose (3 vs. 60 mg/kg). Unlike diabetes-focused analogs, its exclusive validation in gallbladder emptying and bile physiology—combined with single-digit nanomolar potency (hSSTR5 IC50 = 2.8 nM), low hERG inhibition, and oral bioavailability—makes it the irreplaceable tool for gallstone research. Substituting alternatives lacking gallstone-model data risks experimental failure. For preclinical efficacy studies, SAR benchmarking, or lead optimization in cholelithiasis, this is the definitive reference compound.

Molecular Formula C31H36F2N2O5
Molecular Weight 554.6 g/mol
Cat. No. B15138790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSTR5 antagonist 3
Molecular FormulaC31H36F2N2O5
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC(CC3)(CNC4=CC(=C(C=C4)C(=O)O)OC)F
InChIInChI=1S/C31H36F2N2O5/c1-4-39-27-16-21(17-28(40-5-2)29(27)22-6-8-23(32)9-7-22)19-35-14-12-31(33,13-15-35)20-34-24-10-11-25(30(36)37)26(18-24)38-3/h6-11,16-18,34H,4-5,12-15,19-20H2,1-3H3,(H,36,37)
InChIKeyXFYGZKXJXFGWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SSTR5 Antagonist 3 (Compound 23) for Cholesterol Gallstone Research – Procurement Guide


SSTR5 antagonist 3 (Compound 23, CAS 2851454-42-5) is a nonpeptide, orally active somatostatin receptor subtype 5 (SSTR5) antagonist derived from a loperamide seed structure via systematic medicinal chemistry optimization [1]. It exhibits single-digit nanomolar potency for both human and mouse SSTR5, combined with low hERG inhibition, enabling oral dosing in preclinical models [1]. Unlike many in-class SSTR5 antagonists that were developed primarily for type 2 diabetes, SSTR5 antagonist 3 is the first SSTR5 antagonist specifically evaluated in a cholesterol gallstone disease model, demonstrating significant in vivo efficacy in promoting gallbladder emptying and reducing gallstone formation [1].

Why SSTR5 Antagonist 3 Cannot Be Substituted by Other SSTR5 Antagonists


SSTR5 antagonists exhibit substantial divergence in key preclinical parameters—including species-specific potency, hERG liability profiles, and validated disease model efficacy—that preclude simple interchangeability [1][2]. For instance, SSTR5 antagonist 1 shows an approximately 6-fold lower potency against mouse SSTR5 compared to human SSTR5, creating translational uncertainty for rodent efficacy studies [2]. Similarly, clinical-stage SSTR5 antagonists such as SCO-240 are optimized for growth hormone stimulation in humans, not gallbladder function, and lack published data in gallstone models [3]. SSTR5 antagonist 3 is the only compound in this class with peer-reviewed, quantitative in vivo evidence demonstrating superior anti-gallstone efficacy compared to the clinical standard-of-care ursodeoxycholic acid (UDCA) [1]. Substituting any alternative SSTR5 antagonist for gallstone research would introduce unvalidated pharmacology and risk experimental failure.

SSTR5 Antagonist 3 Quantitative Differentiation Evidence Versus Comparators


Superior Anti-Gallstone Efficacy Versus Clinical First-Line Therapy UDCA in Mouse Model

SSTR5 antagonist 3 demonstrates superior in vivo efficacy in a mouse cholesterol gallstone model compared to the clinical first-line drug ursodeoxycholic acid (UDCA), despite being administered at a 20-fold lower dose [1]. This is the only SSTR5 antagonist with peer-reviewed, quantitative efficacy data in a gallstone disease model [1].

Cholesterol gallstone Gallbladder emptying In vivo efficacy

Human SSTR5 Potency Comparison: SSTR5 Antagonist 3 vs. SSTR5 Antagonist 1

SSTR5 antagonist 3 exhibits approximately 3.4-fold higher potency against human SSTR5 compared to SSTR5 antagonist 1 (Compound 25a), a widely referenced SSTR5 antagonist developed for type 2 diabetes [1][2].

Receptor binding IC50 SSTR5 antagonist

Mouse SSTR5 Potency Comparison: SSTR5 Antagonist 3 vs. SSTR5 Antagonist 1

The potency differential is even more pronounced in the mouse ortholog, where SSTR5 antagonist 3 exhibits approximately 41-fold higher potency compared to SSTR5 antagonist 1 [1][2]. This species-specific potency difference is critical for preclinical rodent efficacy studies.

Receptor binding Species specificity IC50

Human SSTR5 Potency Comparison: SSTR5 Antagonist 3 vs. SSTR5 Antagonist 4 and SSTR5 Antagonist 6

SSTR5 antagonist 3 occupies a distinct potency position within the SSTR5 antagonist landscape—less potent than the sub-nanomolar SSTR5 antagonist 4, but approximately 2.2-fold more potent than SSTR5 antagonist 6 and 3.4-fold more potent than SSTR5 antagonist 1 [1][2]. This intermediate potency profile may offer a favorable balance between efficacy and safety.

Potency benchmarking IC50 SSTR5 antagonist

Low hERG Inhibition Profile: SSTR5 Antagonist 3 Class-Level Differentiation

SSTR5 antagonist 3 is characterized as having 'low hERG inhibition,' a critical safety attribute for oral small molecule drug candidates [1]. Within the SSTR5 antagonist class, SSTR5 antagonist 1 demonstrates quantifiable low hERG inhibition (5.6% at 30 μM), while SSTR5 antagonist 2 and SSTR5 antagonist 4 are also described as having minimal hERG activity [2]. Clinical-stage SSTR5 antagonist SCO-240 has demonstrated a favorable cardiac safety profile in Phase I trials [3].

Cardiac safety hERG Off-target liability

Application-Specific Differentiation: Gallstone Model Validation vs. Diabetes-Focused Analogs

SSTR5 antagonist 3 is the only SSTR5 antagonist with peer-reviewed, quantitative in vivo efficacy data in a cholesterol gallstone disease model, demonstrating significant promotion of gallbladder emptying and reduction of gallstone formation [1]. In contrast, SSTR5 antagonist 1, 2, 4, and 6 were developed and validated primarily in type 2 diabetes models (OGTT, glucose excursion, GLP-1 secretion) [2], while SCO-240 is being developed for growth hormone-related disorders [3].

Cholesterol gallstone Disease model Therapeutic indication

Recommended Research and Industrial Applications for SSTR5 Antagonist 3


Preclinical Efficacy Studies in Cholesterol Gallstone Disease Models

SSTR5 antagonist 3 is uniquely positioned for preclinical efficacy studies in cholesterol gallstone disease models. It is the only SSTR5 antagonist with peer-reviewed in vivo efficacy data demonstrating significant promotion of gallbladder emptying and reduction of cholesterol gallstone formation at a 3 mg/kg oral dose [1]. Furthermore, it demonstrated superior efficacy compared to the clinical first-line therapy UDCA (ursodeoxycholic acid) at a 20-fold lower dose (3 mg/kg vs 60 mg/kg) [1]. Researchers investigating gallstone pathophysiology or screening anti-gallstone therapeutic candidates should prioritize this compound due to its exclusive disease-relevant pharmacological validation.

Comparative Pharmacology Studies of SSTR5 Antagonists Across Indications

SSTR5 antagonist 3 serves as an essential comparator compound for studies examining the structure-activity relationships (SAR) and indication-specific pharmacology of SSTR5 antagonists. With its intermediate potency profile (hSSTR5 IC50 = 2.8 nM) [1] positioned between the more potent SSTR5 antagonist 4 (hSSTR5 IC50 = 1.3 nM) and the less potent SSTR5 antagonist 1 (hSSTR5 IC50 = 9.6 nM) [2] and antagonist 6 (hSSTR5 IC50 = 24 nM) , it provides a valuable reference point for benchmarking compound potency against functional outcomes. Its unique validation in gallstone models [1], contrasted with diabetes-focused validation of analogs [2], enables cross-indication pharmacological profiling.

Mechanistic Studies of SSTR5-Mediated Gallbladder Motility Regulation

SSTR5 antagonist 3 is the optimal tool compound for investigating the role of SSTR5 in gallbladder motility and bile physiology. The compound's demonstrated ability to significantly promote gallbladder emptying in vivo [1] provides a validated pharmacological probe for dissecting SSTR5-mediated regulation of cholecystokinin (CCK) signaling and gallbladder smooth muscle function. Its low hERG inhibition profile [1] and oral availability [1] facilitate chronic dosing studies to examine long-term effects on bile composition and gallstone prevention, areas where alternative SSTR5 antagonists lack published validation.

Drug Discovery Campaigns for Novel Anti-Gallstone Therapeutics

SSTR5 antagonist 3 represents a critical reference compound and potential lead optimization starting point for drug discovery programs targeting cholesterol gallstone disease. Its demonstrated superior in vivo efficacy compared to UDCA [1] establishes a new efficacy benchmark for this indication. The compound's oral bioavailability and favorable safety profile (low hERG inhibition) [1] support its use as a positive control in high-throughput screening campaigns or as a benchmark for evaluating novel chemical entities. Medicinal chemistry teams can leverage the published structure-activity relationship data from the loperamide-to-compound 23 optimization trajectory [1] to guide further scaffold refinement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSTR5 antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.